2-(benzylsulfanyl)-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-(benzylsulfanyl)-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by a thieno[2,3-d]pyrimidine core structure, which is a fusion of thiophene and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions. One common method includes the cyclization of substituted pyrimidine-4-carboxylic acid derivatives to construct the thiophene ring . Another approach involves the use of 2-nitrothiophenes as starting materials, which are then reduced and cyclized to form the desired thienopyrimidine structure .
Industrial Production Methods
Industrial production of this compound may involve the use of Pd-catalyzed carbonylation reactions, which provide high yields and are suitable for large-scale synthesis . The use of advanced catalytic systems and optimized reaction conditions ensures the efficient production of this compound with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The benzylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted thienopyrimidines.
Scientific Research Applications
2-(benzylsulfanyl)-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as a CDK2 inhibitor, making it a candidate for cancer research.
Medicine: Its derivatives are being explored for their antimicrobial and antifungal activities.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells and disruption of cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrrolo[2,3-d]pyrimidine: Known for its use in medicinal chemistry and drug development.
7-Deazaadenine Derivatives: These compounds share a similar core structure and are used in various biochemical applications.
Uniqueness
2-(benzylsulfanyl)-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzylsulfanyl group enhances its potential as a therapeutic agent, particularly in cancer research.
Properties
Molecular Formula |
C16H16N2OS2 |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-benzylsulfanyl-3,5,6-trimethylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H16N2OS2/c1-10-11(2)21-14-13(10)15(19)18(3)16(17-14)20-9-12-7-5-4-6-8-12/h4-8H,9H2,1-3H3 |
InChI Key |
WCFFURSZJHAZJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CC=CC=C3)C)C |
Origin of Product |
United States |
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